molecular formula C13H18O3 B14376320 2-Propoxyethyl 2-methylbenzoate CAS No. 90327-14-3

2-Propoxyethyl 2-methylbenzoate

Cat. No.: B14376320
CAS No.: 90327-14-3
M. Wt: 222.28 g/mol
InChI Key: RJPBFAJGNXKDDN-UHFFFAOYSA-N
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Description

2-Propoxyethyl 2-methylbenzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a methyl group and an ester functional group linked to a propoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxyethyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2-propoxyethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

2-methylbenzoic acid+2-propoxyethanol2-Propoxyethyl 2-methylbenzoate+water\text{2-methylbenzoic acid} + \text{2-propoxyethanol} \rightarrow \text{this compound} + \text{water} 2-methylbenzoic acid+2-propoxyethanol→2-Propoxyethyl 2-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propoxyethyl 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: 2-methylbenzoic acid derivatives.

    Reduction: 2-propoxyethyl alcohol derivatives.

    Substitution: Nitro- or halogen-substituted this compound.

Scientific Research Applications

2-Propoxyethyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propoxyethyl 2-methylbenzoate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the active components that interact with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Uniqueness

2-Propoxyethyl 2-methylbenzoate is unique due to its propoxyethyl chain, which imparts distinct physicochemical properties compared to other benzoate esters. This structural difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

90327-14-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-propoxyethyl 2-methylbenzoate

InChI

InChI=1S/C13H18O3/c1-3-8-15-9-10-16-13(14)12-7-5-4-6-11(12)2/h4-7H,3,8-10H2,1-2H3

InChI Key

RJPBFAJGNXKDDN-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=CC=CC=C1C

Origin of Product

United States

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